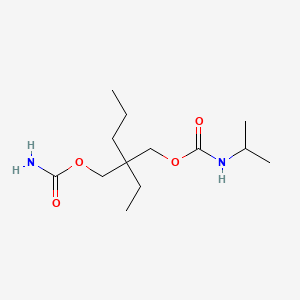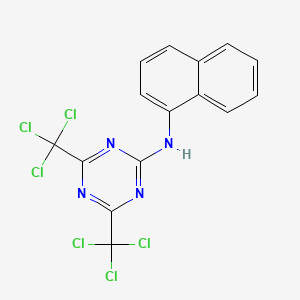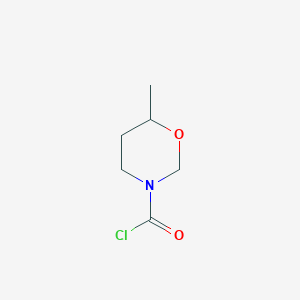
6-Methyl-1,3-oxazinane-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-1,3-oxazinane-3-carbonyl chloride is a chemical compound belonging to the class of oxazinanes, which are six-membered heterocyclic compounds containing oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,3-oxazinane-3-carbonyl chloride can be achieved through several methods. One common approach involves the reaction of 6-Methyl-1,3-oxazinane with thionyl chloride (SOCl₂) under controlled conditions. This reaction typically requires an inert atmosphere and a solvent such as dichloromethane (DCM) to facilitate the reaction. The reaction proceeds as follows:
6-Methyl-1,3-oxazinane+SOCl2→6-Methyl-1,3-oxazinane-3-carbonyl chloride+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-1,3-oxazinane-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form 6-Methyl-1,3-oxazinane-3-carboxylic acid and hydrochloric acid.
Reduction: It can be reduced to form 6-Methyl-1,3-oxazinane-3-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Catalysts: Acid or base catalysts depending on the reaction
Major Products
Substituted Oxazinanes: Formed by nucleophilic substitution
6-Methyl-1,3-oxazinane-3-carboxylic acid: Formed by hydrolysis
6-Methyl-1,3-oxazinane-3-methanol: Formed by reduction
Wissenschaftliche Forschungsanwendungen
6-Methyl-1,3-oxazinane-3-carbonyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical agents, including potential antiviral and anticancer drugs.
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Wirkmechanismus
The mechanism of action of 6-Methyl-1,3-oxazinane-3-carbonyl chloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The specific pathways involved depend on the nature of the nucleophile and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Methyl-1,3-oxazinane-2-carbonyl chloride
- 6-Methyl-1,3-oxazinane-4-carbonyl chloride
- 6-Methyl-1,3-oxazinane-5-carbonyl chloride
Uniqueness
6-Methyl-1,3-oxazinane-3-carbonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This compound’s position of the carbonyl chloride group at the 3-position makes it distinct from other similar oxazinane derivatives, affecting its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
35627-13-5 |
|---|---|
Molekularformel |
C6H10ClNO2 |
Molekulargewicht |
163.60 g/mol |
IUPAC-Name |
6-methyl-1,3-oxazinane-3-carbonyl chloride |
InChI |
InChI=1S/C6H10ClNO2/c1-5-2-3-8(4-10-5)6(7)9/h5H,2-4H2,1H3 |
InChI-Schlüssel |
WSPYHJATOKJDTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CO1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-oxatetracyclo[10.5.0.01,3.03,9]heptadeca-4,6,8,10,12,14,16-heptaene](/img/structure/B14687868.png)
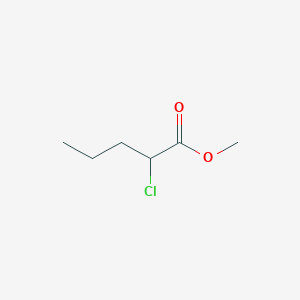
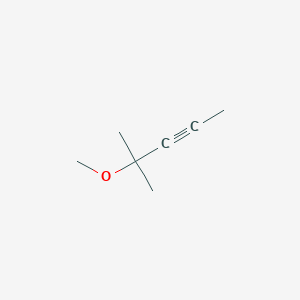
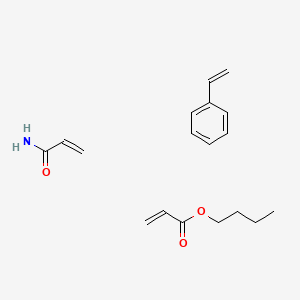
![Carbamic acid, [(phenylamino)thioxomethyl]-, ethyl ester](/img/structure/B14687887.png)
